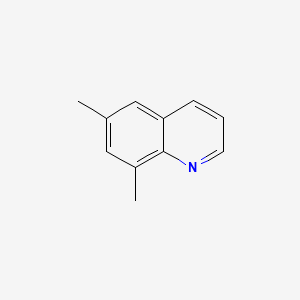

6,8-Dimethylquinoline

Descripción

Historical Context and Evolution of Quinoline (B57606) Chemistry in Academic Discourse

The journey of quinoline chemistry began in the 19th century. In 1834, German chemist Friedlieb Ferdinand Runge first isolated quinoline from coal tar, naming it "leukol". wikipedia.orgresearchgate.net A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by distilling quinine (B1679958) or other alkaloids with potassium hydroxide, which he named "Chinolein" or "quinoline". wikipedia.org Initially, these were thought to be different substances, but it was later understood they were the same, and coal tar remains a primary source for commercial quinoline. wikipedia.org

The development of synthetic methods was a pivotal moment in the evolution of quinoline chemistry. The Skraup synthesis, established in 1880, was one of the earliest and most significant methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org Another foundational method, the Friedländer synthesis, was developed in 1882. nih.gov This reaction involves the condensation of a 2-aminoaryl ketone with a carbonyl compound that has a reactive α-methylene group. These classical syntheses, along with others like the Doebner-von Miller, Combes, and Conrad-Limpach methods, created the bedrock for producing a wide array of quinoline derivatives and exploring their properties. iipseries.org This has allowed the field to evolve from simple isolation to complex, targeted synthesis, establishing quinoline as a fundamental building block in heterocyclic chemistry. iipseries.orgnumberanalytics.com

Fundamental Significance of the Quinoline Core in Advanced Chemical Systems

The quinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, holds a position of paramount importance in advanced chemical systems. numberanalytics.comiipseries.orgnumberanalytics.com Its unique structure imparts a combination of properties that make it a versatile scaffold in various scientific domains. numberanalytics.combenthamdirect.com The nitrogen atom in the pyridine ring influences the electronic characteristics of the molecule, making it a key component in numerous chemical reactions. numberanalytics.com

The significance of the quinoline framework is underscored by its presence in a vast number of biologically active compounds and natural alkaloids, such as quinine, which has been used for centuries to treat malaria. numberanalytics.comrsc.org This has made the quinoline scaffold a "privileged structure" in medicinal chemistry, serving as the foundation for drugs with a wide range of therapeutic applications, including antimalarial, anticancer, antibacterial, and anti-inflammatory agents. rsc.orgnih.gov Beyond pharmaceuticals, quinoline derivatives are crucial in the development of agrochemicals, dyes, and materials with specific optical and electrical properties. numberanalytics.com Its ability to serve as a precursor for complex molecular synthesis ensures its continued relevance in modern organic chemistry. numberanalytics.com

Contemporary Research Trajectories of Alkyl-Substituted Quinoline Compounds

Modern research continues to explore the vast potential of the quinoline nucleus, with a significant focus on substituted derivatives, including alkyl-substituted quinolines. Scientists are developing innovative synthetic strategies that are more efficient and environmentally friendly, often referred to as 'green chemistry' approaches. ijpsjournal.comtandfonline.com These include the use of novel catalysts, microwave-assisted synthesis, and metal-free reaction conditions to create diverse quinoline analogues. tandfonline.commdpi.com

Alkyl-substituted quinolines, such as the titular 6,8-Dimethylquinoline, are a key area of this contemporary research. The addition of methyl groups to the quinoline backbone, as in this compound, influences the molecule's electronic properties, reactivity, and interaction with biological targets. Research on compounds like 2,6-dimethylquinoline (B146794) has involved detailed thermodynamic studies to understand their properties. nist.gov

Specifically, this compound serves as a valuable building block in synthetic chemistry for the creation of more complex heterocyclic structures. It is also utilized in biological research, for instance, in the study of enzyme inhibitors and as a fluorescent probe for imaging. mdpi.com The investigation into dimethyl-substituted quinolines is part of a broader effort to understand how specific substitutions on the quinoline ring can lead to compounds with tailored properties for applications in medicine, materials science, and industry. rsc.org

Properties of this compound

| Property | Value |

| CAS Number | 2436-93-3 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | This compound |

| Synonyms | 6,8-dimethyl-quinoline |

Source: chemscene.comnist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9(2)11-10(7-8)4-3-5-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZSSWLXBLSQKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870975 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2436-93-3 | |

| Record name | 6,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2436-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002436933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6,8 Dimethylquinoline and Its Derivatives

Classical and Modern Approaches to Quinoline (B57606) Nucleus Formation

The construction of the fundamental quinoline ring system, with methyl groups at the 6th and 8th positions, can be achieved through established as well as contemporary chemical reactions.

Adaptations of Skraup and Combes Syntheses for Quinoline Core Construction

The Skraup synthesis, a classic method for quinoline preparation, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.netgoogle.com In a modification of this reaction, 2-bromo-4-methylaniline (B145976) can be cyclized with crotonaldehyde (B89634) to produce 8-bromo-2,6-dimethylquinoline (B1381944). preprints.orgmdpi.com The crude product of this reaction is often purified via its zinc chloride complex. preprints.org The general Skraup reaction is known for being vigorous, necessitating careful control of the reaction temperature. google.com

The Combes synthesis provides a route to 2,4-disubstituted quinolines by condensing an aniline (B41778) with a β-diketone under acidic conditions. acs.orgwikipedia.orgwikiwand.com This method involves the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.orgwikiwand.com For instance, 2,4-diethylquinoline (B99327) can be synthesized from the reaction of aniline with 3,5-heptanedione. tandfonline.com The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

| Synthesis | Reactants | Product | Key Features |

| Skraup | Aromatic amine, Glycerol, Sulfuric acid, Oxidizing agent | Substituted quinoline | Vigorous reaction, classic method. researchgate.netgoogle.com |

| Modified Skraup | 2-bromo-4-methylaniline, Crotonaldehyde | 8-bromo-2,6-dimethylquinoline | Utilizes a substituted aniline and an unsaturated aldehyde. preprints.orgmdpi.com |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Proceeds via a Schiff base intermediate. acs.orgwikipedia.orgwikiwand.com |

| Combes Example | Aniline, 3,5-Heptanedione | 2,4-Diethylquinoline | Demonstrates the synthesis of a dialkyl-substituted quinoline. tandfonline.com |

Multi-Step Approaches Utilizing Substituted Anilines and Carbonyl Compounds

Multi-step synthetic sequences starting from substituted anilines and various carbonyl compounds are commonly employed to build the 6,8-dimethylquinoline framework. One approach begins with the cyclization of an appropriately substituted aniline with a three-carbon component. acs.org For example, 2,4-dimethylaniline (B123086) serves as a precursor in several syntheses. lookchem.com The reaction of 2,4-dimethylaniline with formaldehyde (B43269) and acetaldehyde (B116499) can yield this compound. Another strategy involves the reaction of an aniline substituted at the 2-position with a carbonyl group, which then reacts with a two-carbon unit. acs.org

Directed Functionalization and Derivatization Strategies of the this compound Scaffold

Once the this compound core is formed, it can be further modified to introduce various functional groups at specific positions on the rings.

Halogenation Reactions: Synthesis of Chloro- and Bromo-Dimethylquinoline Compounds

Halogen atoms, such as chlorine and bromine, can be introduced onto the this compound scaffold. For example, 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) can be synthesized from 5,8-dimethyl-6-nitro-4-quinolone using phosphorus oxychloride. acs.org Similarly, 2-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline can be prepared by treating the corresponding quinolin-2-ol with thionyl chloride. connectjournals.com The synthesis of 2-chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) has also been reported. iucr.org

Bromine can also be introduced. For instance, 8-bromo-2,6-dimethylquinoline has been synthesized. researchgate.net The presence of a bromine atom allows for further reactions, such as Suzuki coupling. researchgate.net

| Starting Material | Reagent(s) | Product | Reference(s) |

| 5,8-dimethyl-6-nitro-4-quinolone | Phosphorus oxychloride | 4-Chloro-5,8-dimethyl-6-nitroquinoline | acs.org |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinolin-2-ol | Thionyl chloride | 2-Chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)-7,8-dimethylquinoline | connectjournals.com |

| N-(2,3-dimethylphenyl)acetamide | Phosphorus oxytrichloride, N,N-dimethylformamide | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | iucr.org |

| 2-bromo-4-methylaniline | Crotonaldehyde | 8-Bromo-2,6-dimethylquinoline | researchgate.net |

Carboxylation and Esterification at Specific Ring Positions

The introduction of carboxylic acid and ester functional groups onto the this compound ring system has been achieved through various methods. For example, 2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride can be hydrolyzed to the corresponding carboxylic acid. smolecule.com The synthesis of 2-(4-butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid has also been documented. cymitquimica.com Furthermore, ethyl 7,8-dimethylquinoline-3-carboxylate can be synthesized from 1-(azidomethyl)-2,3-dimethylbenzene and ethyl 3-ethoxyacrylate. rsc.org The hydrolysis of such esters, for instance, ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate, using a base like sodium hydroxide, yields the corresponding carboxylic acid.

| Compound | Synthetic Method | Precursor(s) | Reference(s) |

| 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid | Hydrolysis | 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | smolecule.com |

| 2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Not specified | Not specified | cymitquimica.com |

| Ethyl 7,8-dimethylquinoline-3-carboxylate | Domino reaction | 1-(Azidomethyl)-2,3-dimethylbenzene, Ethyl 3-ethoxyacrylate | rsc.org |

| 4-Hydroxy-6,8-dimethylquinoline-3-carboxylic acid | Hydrolysis | Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate | |

| This compound-2-carboxylic acid | Not specified | Not specified | uni.lu |

Aldehyde and Other Carbonyl Functionalization

The introduction of aldehyde and other carbonyl functionalities onto the this compound scaffold is a key step for further synthetic transformations. One method for introducing an aldehyde group is through the oxidation of a methyl group. For example, 8-bromo-2,6-dimethylquinoline can be oxidized with selenium dioxide to yield 8-bromo-6-methylquinoline-2-carbaldehyde. preprints.orgmdpi.com Another approach is the Vilsmeier-Haack reaction, which can be used to synthesize quinolines with a carbaldehyde group, such as 2-chloro-7,8-dimethylquinoline-3-carbaldehyde from N-(2,3-dimethylphenyl)acetamide. iucr.org

The carbonyl chloride functional group in compounds like 2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride is highly reactive towards nucleophiles, allowing for the synthesis of amides and esters. smolecule.com

| Product | Synthetic Method | Starting Material(s) | Reference(s) |

| 8-Bromo-6-methylquinoline-2-carbaldehyde | Oxidation | 8-Bromo-2,6-dimethylquinoline | preprints.orgmdpi.com |

| 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | Vilsmeier-Haack reaction | N-(2,3-dimethylphenyl)acetamide | iucr.org |

| 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-amides/esters | Nucleophilic Substitution | 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carbonyl chloride | smolecule.com |

Amination and Amide Formation

The introduction of nitrogen-containing functional groups, such as amino and amide moieties, onto the this compound scaffold is crucial for developing new derivatives with potential applications in medicinal chemistry and materials science.

A key strategy for introducing an amino group is through the reduction of a nitro derivative. A general synthesis for 4-substituted 6-amino-5,8-dimethylquinolines has been developed starting from 5,8-dimethyl-6-nitro-4-quinolone. acs.orgnih.gov The initial nitrated quinolone is first converted to its 4-chloro derivative, 4-chloro-5,8-dimethyl-6-nitroquinoline (5). acs.org This intermediate then undergoes reduction, for example using tin(II) chloride dihydrate in ethanol, to yield 6-amino-4-chloro-5,8-dimethylquinoline (6). acs.org The reaction proceeds by heating the components to reflux, followed by basification and extraction. acs.org

Table 1: Synthesis of 6-Amino-4-chloro-5,8-dimethylquinoline

| Step | Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 5,8-dimethyl-6-nitro-4-quinolone | POCl₃ | Reflux | 4-chloro-5,8-dimethyl-6-nitroquinoline (5) | 82% | acs.org |

Once the aminoquinoline is formed, it can be further functionalized. For instance, the 6-amino derivative can be converted into an isothiocyanate using reagents like di-2-pyridyl thionocarbonate (DPT). acs.org This isothiocyanate is a versatile intermediate that can react with amines, such as ethylenediamine, to form thiourea (B124793) derivatives, which are analogues of amides. acs.org

Amide derivatives can also be prepared from corresponding quinoline carboxylic acids. The synthesis typically involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride can then readily react with a primary or secondary amine to form the desired amide bond. The reactivity of this nucleophilic acyl substitution can be influenced by steric hindrance from the methyl groups at the 6 and 8 positions.

Synthesis of Thione and N-Oxide Derivatives

Thione Derivatives Quinoline-thiones, which exist in tautomeric equilibrium with the corresponding mercaptoquinolines, are important synthetic intermediates. The synthesis of this compound-2-thione can be achieved from the corresponding 2-chloro-6,8-dimethylquinoline. This reaction typically involves treatment with a sulfur source like thiourea or sodium hydrosulfide. The process involves a nucleophilic substitution reaction where the chlorine atom at the 2-position is displaced by the sulfur nucleophile.

N-Oxide Derivatives The oxidation of the quinoline nitrogen to an N-oxide is a common transformation that activates the ring for further functionalization. Typically, this is achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). lew.ro However, in the case of this compound, the presence of the methyl group at the 8-position introduces significant steric hindrance. This hindrance can impede the approach of the oxidizing agent to the nitrogen atom, making the N-oxidation more challenging compared to less substituted quinolines. Research has shown that attempts to oxidize quinolines with an 8-methyl substituent using hydrogen peroxide in glacial acetic acid may fail to produce the corresponding N-oxide. This highlights a unique aspect of the reactivity of the this compound isomer.

Catalytic and Sustainable Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and environmentally sustainable methods. Several such approaches have been developed for the synthesis of quinoline derivatives, which are applicable to the this compound system.

Transition Metal-Catalyzed Routes (e.g., Rhodium, Palladium Systems)

Transition metal catalysis offers powerful tools for constructing the quinoline skeleton and for its subsequent functionalization.

Rhodium-Catalyzed Synthesis: Rhodium complexes are effective catalysts for the synthesis of alkyl-substituted quinolines from aminoarenes and aliphatic aldehydes. oup.com This method provides a non-acidic route to quinolines. For example, anilines can be reacted with aldehydes at elevated temperatures in the presence of a rhodium catalyst, such as [Rh(norbornadiene)Cl]₂, and an oxidizing agent like nitrobenzene (B124822) to produce various quinoline derivatives in good yields. oup.com This methodology could be applied to synthesize this compound derivatives by using 2,4-dimethylaniline as the starting aminoarene.

Table 2: Rhodium-Catalyzed Synthesis of Substituted Quinolines

| Aminoarene | Aldehyde | Product | Yield | Reference |

|---|---|---|---|---|

| p-Toluidine | Propanal | 2-Ethyl-3,6-dimethylquinoline | 64% | oup.com |

| p-Toluidine | Butanal | 2-Propyl-3-ethyl-6-methylquinoline | 60% | oup.com |

Palladium-Catalyzed Synthesis: Palladium catalysts are particularly versatile in the functionalization of the quinoline core, often through C-H activation. snnu.edu.cnnih.gov The nitrogen atom in the this compound ring can act as a directing group, facilitating the activation of the C-H bond of the 8-methyl group by a palladium catalyst. snnu.edu.cnnih.gov This forms a cyclopalladated intermediate, which can then undergo cross-coupling reactions with various partners, such as aryl halides or organoboron compounds (Suzuki-Miyaura coupling), to introduce new substituents. This ligand-directed C-H functionalization is a highly efficient strategy for creating complex derivatives from the simple this compound scaffold. nih.gov

FeCl₃·6H₂O Catalysis for Environmentally Benign Syntheses

In the quest for greener chemical processes, the use of inexpensive, non-toxic, and readily available catalysts is paramount. Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as an effective Lewis acid catalyst for the Friedländer annulation synthesis of quinolines. thieme-connect.detandfonline.comresearchgate.net This method involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. thieme-connect.detandfonline.com

The reaction is often carried out in water, an environmentally benign solvent, and offers several advantages, including mild conditions, short reaction times, high yields, and simple work-up procedures. tandfonline.comresearchgate.net While specific examples for this compound are not detailed, the general protocol can be readily adapted. The synthesis of a this compound derivative would involve the reaction of a 2-amino-3,5-dimethylaryl ketone with a suitable α-methylene ketone, catalyzed by FeCl₃·6H₂O.

Table 3: FeCl₃·6H₂O-Catalyzed Synthesis of Quinoline Derivatives in Water

| Entry | 2-Aminoaryl Ketone | Active Methylene (B1212753) Compound | Time (min) | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminoacetophenone | Ethyl acetoacetate (B1235776) | 30 | 96% | tandfonline.com |

| 2 | 2-Aminoacetophenone | Acetylacetone | 30 | 97% | tandfonline.com |

| 3 | 2-Amino-5-chloroacetophenone | Ethyl acetoacetate | 35 | 95% | tandfonline.com |

Oxidative Condensation Reactions for Quinoline Derivatives

Oxidative condensation reactions are a fundamental strategy for quinoline synthesis. A modern example involves the use of visible light and oxygen in an oxidative cyclization of aromatic enamines. This method has been successfully used to synthesize a highly functionalized this compound derivative. Specifically, the reaction of an enamine derived from 2,4-dimethylaniline with dimethyl benzoylacetylenedicarboxylate under visible light irradiation in the presence of oxygen as the oxidant yields Dimethyl 4-Benzoyl-6,8-dimethylquinoline-2,3-dicarboxylate. acs.org

The classic Skraup synthesis is another example of an oxidative condensation. This method involves reacting an aniline derivative (e.g., 2,4-dimethylaniline) with glycerol, an oxidizing agent (such as nitrobenzene), and concentrated sulfuric acid to construct the quinoline ring system. This long-established reaction provides a direct, albeit often harsh, route to the this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 6,8-dimethylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide unambiguous evidence for the placement of the methyl substituents and the nature of the quinoline (B57606) ring system. Studies have noted that quinolines substituted at the 6 and 8 positions can exhibit unusual, concentration-dependent chemical shift changes in ¹H-NMR studies, which are proposed to be the result of dipole-dipole and π-π stacking interactions between quinoline molecules in solution. uncw.edu

The ¹H NMR spectrum of this compound provides a precise map of the proton environments within the molecule. The chemical shift of each proton is influenced by its local electronic environment, while spin-spin coupling patterns reveal the number of adjacent, non-equivalent protons.

Key Features:

Methyl Protons: The two methyl groups (at C6 and C8) are chemically distinct and therefore appear as two separate singlets in the spectrum, each integrating to three protons. Their chemical shifts are in the typical aromatic methyl region.

Aromatic Protons: The five protons on the quinoline ring system give rise to a more complex set of signals in the aromatic region of thespectrum. The protons at positions H5 and H7 on the benzene (B151609) portion of the ring would appear as distinct singlets due to the substitution pattern. The protons on the pyridine (B92270) ring (H2, H3, H4) would exhibit characteristic coupling patterns (e.g., doublet of doublets) based on their relationship to one another.

Interactive Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 | ~8.8-9.0 | dd | 1H |

| H3 | ~7.3-7.5 | dd | 1H |

| H4 | ~8.0-8.2 | dd | 1H |

| H5 | ~7.5-7.7 | s | 1H |

| H7 | ~7.3-7.4 | s | 1H |

| C6-CH₃ | ~2.4-2.6 | s | 3H |

| C8-CH₃ | ~2.6-2.8 | s | 3H |

Note: Predicted values are based on typical chemical shifts for quinoline systems and related isomers. Actual experimental values may vary based on solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Given the molecule's asymmetry, all 11 carbon atoms of this compound are expected to be chemically non-equivalent, resulting in 11 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Key Features:

Aliphatic Carbons: The two methyl carbons (C6-CH₃ and C8-CH₃) appear as sharp signals in the upfield (aliphatic) region of the spectrum.

Aromatic Carbons: The nine carbons of the quinoline ring system resonate in the downfield (aromatic) region. The carbons directly bonded to the nitrogen atom (C2 and C8a) are typically deshielded and appear at a lower field, while the other carbons appear at characteristic positions influenced by the methyl substituents.

Interactive Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~150 |

| C3 | ~121 |

| C4 | ~136 |

| C4a | ~128 |

| C5 | ~127 |

| C6 | ~136 |

| C7 | ~126 |

| C8 | ~137 |

| C8a | ~147 |

| C6-CH₃ | ~21 |

| C8-CH₃ | ~18 |

Note: Predicted values are based on typical chemical shifts for quinoline systems and related isomers like 2,8-dimethylquinoline (B75129) and 2,6-dimethylquinoline (B146794). rsc.org Actual experimental values may vary.

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). The resulting spectrum is a plot of absorbance versus wavenumber and is used to identify the functional groups present.

Key Expected Absorptions:

Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands from the methyl groups, typically appearing just below 3000 cm⁻¹.

C=C and C=N Ring Stretching: A series of sharp, medium-to-strong bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic system.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl groups appear in the fingerprint region (below 1400 cm⁻¹).

Interactive Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H |

| 2980-2850 | Stretching | Aliphatic C-H (Methyl) |

| 1610-1580 | Stretching | Aromatic C=C and C=N |

| 1510-1450 | Stretching | Aromatic C=C and C=N |

| 1465-1440 | Asymmetric Bending | Aliphatic C-H (Methyl) |

| 1380-1365 | Symmetric Bending | Aliphatic C-H (Methyl) |

| 900-690 | Out-of-Plane Bending | Aromatic C-H |

Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar, symmetric vibrations. renishaw.com The Raman spectrum provides a detailed molecular fingerprint, which is useful for structural confirmation and identifying materials. renishaw.com

Key Expected Raman Signals:

Aromatic Ring Vibrations: Strong signals are expected for the symmetric "breathing" modes of the quinoline ring system.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the two methyl groups will also produce characteristic Raman signals.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in the Raman spectrum, typically in the 3100-2800 cm⁻¹ region.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to confirm the molecular weight and, by analyzing the fragmentation pattern, to deduce structural features. For this compound (C₁₁H₁₁N), the exact molecular weight is 157.09 g/mol .

Electron impact (EI) mass spectrometry of dimethylquinolines reveals characteristic fragmentation pathways. Studies on various dimethylquinoline isomers show that fragmentation is often preceded by the formation of ring-expanded molecular ions. cdnsciencepub.com The primary fragmentation events involve the loss of a hydrogen radical (H·) to form the [M-1]⁺ ion or the loss of a methyl radical (CH₃·) to form the [M-15]⁺ ion. cdnsciencepub.comcdnsciencepub.com For dimethylquinolines, research indicates that ring expansion involving a methyl group located on the benzenoid ring (as in the case of the C6 and C8 methyl groups) is a favored process. cdnsciencepub.com

Interactive Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion |

| 156 | [M-H]⁺ | Loss of a hydrogen radical from the molecular ion |

| 142 | [M-CH₃]⁺ | Loss of a methyl radical, likely after ring expansion |

| 115 | [M-CH₃-HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M-15]⁺ fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds like this compound. In practice, the compound is passed through a GC column, which separates it from other components in a mixture based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

Under electron ionization, the this compound molecule (C₁₁H₁₁N, molecular weight: 157.21 g/mol ) forms a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. Studies on dimethylquinolines reveal a common fragmentation pathway involving the loss of a hydrogen atom (M-1) or a methyl group (M-15, M-CH₃). It has been proposed that the loss of a methyl group proceeds through a ring-expanded molecular ion. cdnsciencepub.com Subsequent fragmentation often involves the elimination of a molecule of hydrogen cyanide (HCN). cdnsciencepub.com Analysis of these fragmentation patterns serves as a molecular "fingerprint," allowing for the unambiguous identification of this compound in complex matrices, such as in biotransformation studies. preprints.org

Table 1: Characteristic Mass Fragments for Dimethylquinolines in GC-MS (Electron Ionization)

| Fragment | Description | Common m/z |

|---|---|---|

| [M]⁺˙ | Molecular Ion | 157 |

| [M-H]⁺ | Loss of a hydrogen radical | 156 |

| [M-CH₃]⁺ | Loss of a methyl radical | 142 |

| [M-H-HCN]⁺ | Loss of hydrogen, then hydrogen cyanide | 129 |

| [M-CH₃-HCN]⁺ | Loss of methyl, then hydrogen cyanide | 115 |

This table presents a generalized fragmentation pattern for dimethylquinolines based on established literature. cdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other molecules with the same nominal mass.

For instance, in a study detailing the synthesis of various quinolines, HRMS was used to confirm the formation of this compound. The experimentally measured mass of the protonated molecule [M+H]⁺ was found to be 338.2299, which closely matched the calculated value of 338.2304 for a related silylated precursor, confirming the correct composition. In another example involving a more complex derivative, 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, HRMS was used to verify its structure. nih.gov This level of accuracy is crucial for validating synthetic products and identifying unknown compounds in complex samples. researchgate.net

Table 2: Example HRMS Data for a this compound Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 8-Bromo-6-methylquinoline-2-carbaldehyde | C₁₁H₈BrNO | 249.98650 | 249.98619 | nih.gov |

This table illustrates the accuracy of HRMS in determining the elemental composition of a closely related precursor to a this compound derivative.

Chemical Ionization Mass Spectrometry (MS (CI))

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that results in less fragmentation than electron ionization (EI), often preserving the molecular ion. In CI, a reagent gas (like methane (B114726) or ammonia) is ionized, and these primary ions then react with the analyte molecule through processes like proton transfer, leading to the formation of a protonated molecule, [M+H]⁺. chempap.org This prominent ion simplifies the mass spectrum and provides clear molecular weight information.

While EI-MS is more commonly reported for the structural elucidation of quinoline derivatives, CI-MS is particularly valuable for confirming molecular weight due to the reduced fragmentation. rsc.orgresearchgate.net Specific experimental data for the Chemical Ionization Mass Spectrometry of this compound was not detailed in the reviewed literature. However, based on the principles of CI, analysis of this compound would be expected to produce a strong signal corresponding to its protonated molecular ion at m/z 158 ([C₁₁H₁₁N + H]⁺).

Electronic Absorption and Emission Spectroscopy (UV-Vis) in Molecular Characterization

Ultraviolet-Visible (UV-Vis) absorption and emission (fluorescence) spectroscopy are used to probe the electronic structure of this compound. The quinoline ring system possesses conjugated π-electrons, which give rise to characteristic electronic transitions. nih.gov

The UV-Vis absorption spectrum typically shows multiple bands corresponding to π → π* and n → π* transitions. The π → π* transitions are generally high-energy, intense absorptions, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are of lower energy and intensity. The positions of these absorption bands are sensitive to the solvent environment. nih.gov For example, in a study of a synthesized 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, the absorption spectra showed solvatochromic effects, with bathochromic (red) shifts observed as the solvent polarity decreased. nih.gov

Quinoline and its derivatives are often fluorescent, and their emission properties are highly dependent on the substitution pattern on the ring. The introduction of the two methyl groups at the 6- and 8-positions influences the electronic distribution and, consequently, the fluorescence quantum yield and emission wavelength.

Table 3: Illustrative UV-Vis Absorption Data for a Substituted 6-Methylquinoline Derivative

| Solvent | Absorption Maxima (λmax, nm) |

|---|---|

| Pentane | ~330, ~345, ~360 |

| Dichloromethane | ~335, ~350, ~365 |

| Acetonitrile | ~330, ~345, ~365 |

| Methanol | ~330, ~345, ~365 |

Data adapted from the UV-Vis absorption spectra of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline, demonstrating solvatochromic shifts. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Table 4: Example Crystallographic Data for a Related Dimethylquinoline Derivative

| Parameter | Value |

|---|---|

| Compound | 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (B187095) |

| Formula | C₁₂H₁₀ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| Key Feature | All non-H atoms lie on a crystallographic mirror plane. |

Data from a single-crystal X-ray study of a closely related compound, illustrating the type of structural information obtained.

Computational and Theoretical Investigations of 6,8 Dimethylquinoline Systems

Density Functional Theory (DFT) Studies on Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a principal method in computational chemistry for studying the electronic structure of molecules. This approach is founded on the principle that the electron density distribution can determine the energy of a system, offering a balance between computational expense and accuracy. DFT calculations are crucial for determining a range of molecular properties for quinoline (B57606) derivatives, such as their optimized geometries, total energies, binding energies, and energy gaps. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. researchgate.net Therefore, benchmarking studies are essential to identify the most suitable combination for a specific class of molecules by comparing computational results with experimental data. researchgate.net

A comprehensive benchmarking study was performed on a related compound, 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, to evaluate various DFT functionals (B3LYP, BVP86, B3PW91, PBEPBE, and BLYP) and basis sets (STO-3G, DGDZVP, 6-311G, 6-311+G(d,p), and 6-311+G(2d)). researchgate.net The study concluded that the B3LYP functional paired with the 6-311+G(2d) basis set yielded the best performance in reproducing experimental data for this quinoline derivative. researchgate.net Such benchmark analyses are invaluable for selecting the appropriate computational methodology for studies on 6,8-dimethylquinoline and its analogues. The selection of a well-performing functional is critical, as different functionals can yield significantly different results for properties like energy and geometry. ub.edunih.gov

Table 1: Comparison of DFT Functionals and Basis Sets for a Quinoline Derivative researchgate.net

| Functional | Basis Set | Total Energy (a.u.) | Binding Energy (a.u.) | Energy Gap (eV) |

| B3LYP | 6-311+G(2d) | -1109.91 | -1.18 | 3.86 |

| BVP86 | 6-311+G(2d) | -1110.45 | -1.17 | 3.29 |

| B3PW91 | 6-311+G(2d) | -1109.84 | -1.18 | 3.87 |

| PBEPBE | 6-311+G(2d) | -1110.23 | -1.18 | 3.42 |

| BLYP | 6-311+G(2d) | -1110.51 | -1.17 | 3.29 |

DFT calculations provide access to several energetic and reactivity descriptors that help in understanding the chemical behavior of molecules. researchgate.net For 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde, parameters such as total energies, binding energies, energy gaps, and reactivity properties were systematically calculated and discussed for each combination of functional and basis set. researchgate.net

Global reactivity descriptors derived from the energies of frontier molecular orbitals, such as ionization potential (IP), electron affinity (EA), chemical hardness (η), chemical potential (μ), and electrophilicity index (ω), are essential for predicting the reactivity of a molecule. researchgate.net For instance, the B3LYP/6-311+G(2d) level of theory was identified as providing superior performance in calculating these parameters when compared to other methods. researchgate.net

Table 2: Reactivity Parameters of 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde researchgate.net

| Functional | Basis Set | IP (eV) | EA (eV) | η (eV) | μ (eV) | ω (eV) |

| B3LYP | 6-311+G(2d) | 7.02 | 3.16 | 1.93 | -5.09 | 6.69 |

| BVP86 | 6-311+G(2d) | 6.58 | 3.29 | 1.65 | -4.93 | 7.36 |

| B3PW91 | 6-311+G(2d) | 7.04 | 3.17 | 1.94 | -5.10 | 6.70 |

| PBEPBE | 6-311+G(2d) | 6.67 | 3.25 | 1.71 | -4.96 | 7.18 |

| BLYP | 6-311+G(2d) | 6.57 | 3.28 | 1.65 | -4.92 | 7.33 |

A significant application of DFT is the prediction of spectroscopic properties, which can then be compared with experimental measurements for structural validation. nih.govals-journal.com Theoretical calculations of vibrational frequencies (FT-IR) and electronic absorption spectra (UV-Vis) for quinoline derivatives have shown good agreement with experimental data, particularly when appropriate levels of theory are used. nih.govnih.gov

For example, in a study of 1-(4-phenylquinolin-2-yl)propan-1-one, the calculated FT-IR spectrum at the B3LYP/6-311G(d,p) level was in good agreement with the experimental spectrum. nih.gov Similarly, time-dependent DFT (TD-DFT) calculations are employed to predict UV-Vis absorption maxima. nih.govresearchgate.net A study on 2-chloro-dimethylquinoline-carboxaldehyde derivatives demonstrated that theoretical predictions of absorbance maxima were compatible with experimental findings. nih.govresearchgate.net These computational methods allow for the assignment of vibrational modes and electronic transitions, providing a deeper understanding of the molecular structure and its properties. als-journal.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO energy is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net DFT calculations are widely used to determine the energies and spatial distributions of these frontier orbitals. nih.govresearchgate.net For quinoline derivatives, FMO analysis helps to identify the active sites for electrophilic and nucleophilic attack. nih.gov The analysis of electronic transitions, often calculated using TD-DFT, reveals the nature of the excitations, for example, from the HOMO to the LUMO, which correspond to the bands observed in UV-Vis spectra. researchgate.net

Molecular Electron Density Theory (MEDT) for Mechanistic Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity that challenges traditional orbital-based models like FMO theory. mdpi.comencyclopedia.pub Proposed by Luis R. Domingo, MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactions. mdpi.comencyclopedia.pub This theory analyzes the changes in electron density and associated energies along the reaction pathway to understand experimental outcomes. mdpi.com

MEDT utilizes quantum chemical tools that analyze the electron density, such as Conceptual DFT reactivity indices, topological analysis of the Electron Localization Function (ELF), and Non-Covalent Interactions (NCI) analysis. mdpi.com The ELF analysis is particularly insightful for tracking bonding changes throughout a reaction. rsc.org While FMO theory focuses on the ground state properties of the reactants, MEDT provides a perspective based on the electron density changes that occur during the formation of transition states and products. mdpi.comencyclopedia.pub Although specific MEDT studies on this compound are not prominent in the literature, the theory provides a powerful, alternative approach for elucidating the mechanisms of reactions involving this and other quinoline systems, such as cycloadditions or substitution reactions. luisrdomingo.comnih.gov

Molecular Modeling and Geometrical Optimization

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A fundamental step in molecular modeling is geometrical optimization, which aims to find the minimum energy conformation of a molecule. hep.com.cnnih.gov This process is routinely performed using quantum chemical methods like DFT or semi-empirical methods for larger systems. researchgate.net

For quinoline derivatives, geometrical optimization using DFT, for instance with the B3LYP functional and a 6-31G* or higher basis set, provides benchmark values for bond lengths and angles. hep.com.cn The resulting optimized structure represents a stable point on the potential energy surface and serves as the basis for subsequent calculations of other properties, such as vibrational frequencies, electronic spectra, and reactivity indices. nih.govhep.com.cn Comparing the optimized geometry with experimental data from techniques like X-ray crystallography allows for the validation of the chosen computational method. nih.gov

Thermodynamic Property Calculations and Reaction Pathway Analysis

Computational chemistry serves as a powerful tool for investigating the thermodynamic stability and reactivity of this compound. Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into molecular properties and reaction mechanisms that can be difficult to probe experimentally. researchgate.netscirp.orgsumitomo-chem.co.jp These methods allow for the prediction of thermodynamic parameters and the exploration of potential energy surfaces for various chemical transformations. researchgate.netsumitomo-chem.co.jp

Thermodynamic Property Calculations

The thermodynamic properties of quinoline derivatives are crucial for understanding their stability and behavior in different environments. mdpi.com Computational methods, such as the high-level quantum-chemical composite method G4 and various DFT functionals, are used to calculate gas-phase enthalpies of formation (ΔfH°(g)). mdpi.com These theoretical values can be combined with experimentally determined enthalpies of vaporization to derive reliable standard molar enthalpies of formation in the liquid phase. researchgate.net

For substituted quinolines, DFT calculations have been shown to validate experimental thermodynamic data. For instance, calculations using the B3LYP/6-311+G(d,p) level of theory can predict the standard enthalpy of formation (ΔfH°) with deviations of less than 5% from experimental values obtained through techniques like Differential Scanning Calorimetry (DSC). A study on 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde benchmarked several DFT functionals and found that B3LYP/6-311+G(2d) performed optimally in predicting molecular properties. researchgate.net The choice of an appropriate functional and basis set is critical, as it can significantly impact the accuracy of the calculated results. sumitomo-chem.co.jp

Thermodynamic parameters for the parent compound, quinoline, have been calculated using the B3LYP/6-31+G(d,p) basis set, providing a baseline for understanding the effects of methyl substitution. scirp.org The table below summarizes key thermodynamic parameters calculated for quinoline at 298.15 K.

Table 1: Calculated Thermodynamic Parameters for Quinoline

| Parameter | Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | Value not explicitly stated in search results |

| Thermal Energy | Value not explicitly stated in search results |

| Specific Heat Capacity | Value not explicitly stated in search results |

| Entropy | Value not explicitly stated in search results |

Data calculated at the DFT (B3LYP)/6-31+G(d,p) level. scirp.org

Furthermore, the thermodynamic feasibility of using quinoline derivatives as Liquid Organic Hydrogen Carriers (LOHC) has been analyzed. mdpi.com Such analyses rely on calculating the reaction enthalpies for hydrogenation and dehydrogenation, which are critical for assessing the efficiency of hydrogen storage and release cycles. mdpi.com

Reaction Pathway Analysis

Theoretical calculations are indispensable for elucidating the mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp Computational studies can map out the entire reaction pathway, identifying intermediates and transition states to determine the most favorable route.

Synthesis Pathway: The vapor-phase catalytic synthesis of this compound can be achieved through the cyclocondensation of 2,4-dimethylaniline (B123086) with formaldehyde (B43269) and an aldehyde like acetaldehyde (B116499) over a solid acid catalyst. The reaction mechanism proceeds through several key steps:

Aldehyde Activation: The aldehydes are adsorbed onto the catalyst surface and activated.

Aniline (B41778) Condensation: 2,4-dimethylaniline reacts with the activated aldehydes to form an imine intermediate.

Cyclization: An intramolecular attack by the aromatic ring leads to the closure of the quinoline ring. The steric and electronic effects of the methyl groups on the aniline precursor direct the substitution pattern to yield this compound.

Ozonolysis Reaction: Research into the ozonolysis of dimethylquinolines has revealed specific reactivity patterns. Computational and experimental studies indicate that for this compound, ozone primarily attacks the benzene (B151609) ring of the quinoline system. The proposed mechanism involves the formation of a 5,6-7,8-diozonide, while other bonds within the rings remain unaffected by the ozone treatment. This selective reactivity highlights how the substitution pattern influences the chemical behavior of the molecule.

Radical Reactions: The involvement of radical pathways in reactions producing quinoline derivatives has also been investigated. rsc.org For example, in the synthesis of methyl 2,8-dimethylquinoline-6-carboxylate, experiments using radical traps like TEMPO completely inhibited the reaction, indicating that a radical pathway is involved. rsc.org High-resolution mass spectrometry (HRMS) can be used to detect radical trapping adducts, confirming the presence of specific radical intermediates during the reaction. rsc.org

The table below lists the compounds mentioned in this article. Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 2436-93-3 | C₁₁H₁₁N |

| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N |

| Formaldehyde | 50-00-0 | CH₂O |

| Acetaldehyde | 75-07-0 | C₂H₄O |

| Quinoline | 91-22-5 | C₉H₇N |

| 2-chloro-6,8-dimethylquinoline-3-carboxaldehyde | Not available in results | C₁₂H₁₀ClNO |

| Methyl 2,8-dimethylquinoline-6-carboxylate | Not available in results | C₁₃H₁₃NO₂ |

Advanced Applications and Roles in Chemical Sciences

6,8-Dimethylquinoline as a Key Intermediate and Building Block in Complex Organic Synthesis

The quinoline (B57606) framework is a cornerstone in heterocyclic chemistry, and its derivatives are integral to the synthesis of a wide array of complex and biologically active molecules. nih.govnih.gov this compound serves as a crucial building block in this context, offering a synthetically versatile scaffold for the construction of more elaborate chemical entities. Its utility stems from the reactivity of the quinoline ring system, which can undergo various transformations, including electrophilic and nucleophilic substitutions, allowing for the introduction of diverse functional groups.

The synthesis of quinoline derivatives often relies on established methodologies such as the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.govresearchgate.net This and other classical methods like the Skraup and Doebner–von Miller reactions have been adapted to produce a variety of substituted quinolines, including dimethylated isomers like this compound. nih.govresearchgate.net The strategic placement of the two methyl groups in this compound influences its steric and electronic properties, which in turn directs the regioselectivity of subsequent reactions and impacts the biological activity of the final products.

The significance of this compound as a synthetic intermediate is particularly evident in medicinal chemistry. The quinoline core is a "privileged structure" found in numerous natural products and synthetic drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govresearchgate.netsemanticscholar.org By utilizing this compound as a starting material, chemists can design and synthesize novel bioactive compounds, leveraging the established biological relevance of the quinoline scaffold while fine-tuning the molecule's properties through modifications guided by the dimethyl substitution pattern. For instance, the presence of the methyl groups can enhance lipophilicity, which may improve a drug candidate's absorption and distribution within biological systems.

Role as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom in the pyridine (B92270) ring of this compound possesses a lone pair of electrons, making it an excellent coordinating agent for metal ions. This property allows it to function as a ligand in the formation of metal complexes, which can exhibit interesting structural features and catalytic activities.

Synthesis and Characterization of Metal Complexes (e.g., Cobalt, Nickel)

The synthesis of metal complexes with this compound typically involves the reaction of the quinoline derivative with a suitable metal salt, often a halide or acetate, in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Cobalt Complexes: The coordination chemistry of cobalt with quinoline and its derivatives has been a subject of interest due to the potential biological and catalytic applications of the resulting complexes. scirp.orgnih.gov For example, the reaction of anhydrous cobalt(II) chloride with quinoline in dimethyl sulfoxide (B87167) has been shown to produce a salt formulated as [Co(Me₂SO)₆]²⁺{[CoCl₃(quinoline)]₂}⁻. nih.gov In the anionic part of this complex, the cobalt(II) ion is tetrahedrally coordinated to three chloride ions and one quinoline molecule through its nitrogen atom. nih.gov While a specific crystal structure for a cobalt(II) complex with this compound is not extensively reported, it is anticipated to form similar tetrahedral or octahedral complexes, with the dimethylquinoline ligand coordinating through the nitrogen atom. The synthesis of such complexes can often be achieved by reacting a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with the ligand in an alcoholic solution. scirp.org

Nickel Complexes: Nickel(II) ions also readily form complexes with N-donor ligands like quinoline derivatives. The synthesis of nickel(II) complexes can be carried out by reacting a nickel(II) salt, such as nickel(II) chloride or nickel(II) acetate, with the ligand in a suitable solvent. chemrevlett.commdpi.comchemijournal.com The resulting complexes can adopt various geometries, including octahedral and square-planar, depending on the stoichiometry and the nature of other ligands present. chemijournal.comnih.gov For instance, the reaction of a nickel(II) precursor with a Schiff base derived from an aminophenol and a salicylaldehyde (B1680747) can yield octahedral nickel(II) complexes. mdpi.com Spectroscopic characterization, including UV-Vis and IR spectroscopy, is crucial for determining the coordination environment of the nickel ion.

Table 1: Representative Synthesis and Characterization of Quinoline-based Metal Complexes

| Metal Ion | Ligand System | Synthetic Method | Characterization Techniques | Resulting Geometry (in related systems) | Reference(s) |

| Cobalt(II) | Quinoline | Reaction of CoCl₂ with quinoline in dimethyl sulfoxide | X-ray Crystallography | Tetrahedral [CoCl₃(quinoline)]⁻ | nih.gov |

| Cobalt(II) | Cyclohexyl acetoacetate (B1235776) and pyridine | Reaction of Co²⁺ salt with ligands | X-ray Diffraction | Distorted Octahedral | lnu.edu.ua |

| Nickel(II) | 2-hydroxy-4,5-dimethylacetophenone substituted hydrazones | Reaction of NiCl₂ with hydrazone ligand in ethanol | Elemental analysis, IR, UV-Vis, ¹H NMR, Magnetic susceptibility | Octahedral | chemijournal.com |

| Nickel(II) | Azo ligand and co-ligands | Reaction of NiCl₂ with ligands in a 1:1:1 mole ratio | FTIR, UV-Vis, GC-Mass | Not specified | chemrevlett.com |

Application in Homogeneous Catalysis (e.g., Aerobic Oxidation Processes)

Metal complexes containing quinoline-based ligands have shown significant promise in homogeneous catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. One area of particular interest is aerobic oxidation, which utilizes environmentally benign molecular oxygen as the terminal oxidant. umn.edudiva-portal.org

Palladium(II) complexes, in particular, have been demonstrated to be effective catalysts for the regioselective aerobic oxidation of substituted 8-methylquinolines. While a study focusing specifically on this compound is not prominent, research on related systems provides valuable insights. For example, Pd(II) complexes derived from 2,6-pyridinedicarboxylic acid can catalyze the homogeneous aerobic oxidation of 5- and 6-substituted 8-methylquinolines in an acetic acid-acetic anhydride (B1165640) solution. This process yields the corresponding 8-quinolylmethyl acetates in high yields, with the corresponding 8-quinoline carboxylic acids as minor products. The mechanism of such reactions is believed to involve the activation of C-H bonds at the methyl group, facilitated by the palladium center. The role of the quinoline moiety is crucial for directing the catalyst to the specific C-H bond and for stabilizing the catalytic intermediates.

Contributions to Materials Science and Optoelectronics

The rigid, planar, and electron-rich structure of the quinoline ring makes it an attractive building block for the development of advanced materials with interesting optical and electronic properties.

Development of Organic Semiconductor Materials and Dyes

Organic Semiconductors: Quinoline derivatives, particularly 8-hydroxyquinolines, have been extensively studied for their applications in organic electronics. mdpi.commdpi.com Metal complexes of 8-hydroxyquinoline (B1678124), such as tris(8-hydroxyquinoline)aluminum (Alq₃), are benchmark materials used in organic light-emitting diodes (OLEDs) as electron transport and emissive layers. mdpi.com The semiconductor properties of these materials arise from the π-conjugated system of the quinoline ligand. By extension, this compound and its derivatives hold potential for the development of new organic semiconductor materials. The introduction of methyl groups can modify the molecular packing in the solid state and tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), which are critical parameters for charge transport and device performance. illinois.edu The synthesis of organic semiconductors based on quinoline derivatives can be achieved through various organic reactions, leading to materials that can be processed from solution for the fabrication of low-cost electronic devices. illinois.edu

Dyes: The chromophoric nature of the quinoline nucleus makes it a suitable scaffold for the synthesis of dyes. mdpi.com Azo dyes based on 8-hydroxyquinoline have been synthesized and shown to be effective as disperse dyes for polyester (B1180765) fabrics. researchgate.netsci-hub.se The synthesis typically involves the coupling of a diazonium salt with the quinoline derivative. sci-hub.se The color of the resulting dye is determined by the extended π-conjugation of the molecule. Dyes based on the quinoline skeleton have also been designed as visible light photoinitiators for polymerization reactions. mdpi.com The introduction of methyl groups, as in this compound, can influence the spectroscopic properties of the dye, such as the absorption maximum and molar extinction coefficient, as well as its solubility and fastness properties. ekb.eg

Exploration of Optoelectronic Properties in Quinoline Derivatives

The optoelectronic properties of quinoline derivatives are a subject of ongoing research, driven by their potential applications in OLEDs, sensors, and other photonic devices. mdpi.com The fluorescence and phosphorescence characteristics of these compounds are highly dependent on their molecular structure and the surrounding environment.

Research on twisted quinoline derivatives has revealed interesting fluorescence characteristics and solvent-dependent emission behavior. The optoelectronic properties of organic semiconductors are intrinsically linked to their molecular structure and intermolecular interactions in the solid state. The investigation of organic semiconductor films based on zinc-8-hydroxyquinoline (ZnQ₂) has shown that these materials can be used as a photoactive layer in organic devices. mdpi.com Theoretical calculations, such as density-functional theory (DFT), are often employed to understand the electronic structure and predict the optical properties of these materials. mdpi.com

The exploration of the optoelectronic properties of this compound and its derivatives would likely reveal the influence of the methyl groups on the photophysical and electrochemical behavior of the molecule. These studies are crucial for designing new materials with tailored properties for specific optoelectronic applications.

Table 2: Applications of Quinoline Derivatives in Materials Science

| Application Area | Type of Quinoline Derivative | Key Properties and Function | Reference(s) |

| Organic Semiconductors | 8-Hydroxyquinoline metal complexes (e.g., Alq₃, ZnQ₂) | Electron transport, emissive layer in OLEDs, photoactive layer in photodetectors | mdpi.commdpi.com |

| Dyes | Azo dyes based on 8-hydroxyquinoline | Chromophore for textile dyeing, photoinitiators | mdpi.comresearchgate.netsci-hub.se |

| Optoelectronics | Twisted quinoline derivatives | Solvent-dependent fluorescence |

Applications in Advanced Analytical Chemistry as Reagents and Reference Standards

The utility of a chemical compound in advanced analytical chemistry, either as a reagent or a reference standard, is predicated on its purity, stability, and well-characterized physical and chemical properties. Reagents are substances used to cause a chemical reaction to detect, measure, or produce other substances, while reference standards are highly purified compounds used to calibrate analytical instruments and validate analytical methods.

While the broader family of quinoline derivatives has various applications in scientific research, the specific use of this compound as a reagent or a certified reference standard in advanced analytical chemistry is not extensively documented in publicly available scientific literature. For a compound to serve as a reference standard, it must undergo rigorous testing to confirm its identity and purity, a status that is not currently established for this compound. sigmaaldrich.com The availability of unsubstituted quinoline as an analytical standard underscores the importance of such certification for use in quantitative analysis. sigmaaldrich.com

Potential applications for a compound like this compound could theoretically include its use as an internal standard in chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), provided its retention time does not interfere with the analytes of interest. Its fluorescent properties might also suggest a potential role as a fluorescent probe, although this application is more in the realm of biochemical research than as a standard analytical reagent. However, without comprehensive characterization and certification, its role in advanced analytical chemistry remains limited.

Physico-Acoustic Investigations of Solution Interactions and Properties of this compound Derivatives

Physico-acoustic investigations are a powerful, non-destructive method used to probe the molecular interactions within liquid mixtures. kamarajcollege.ac.in By measuring the velocity of ultrasonic waves through a solution, along with its density and viscosity, it is possible to calculate a range of thermodynamic and acoustic parameters. These parameters provide deep insights into the nature and strength of interactions between solute and solvent molecules, as well as between solute molecules themselves. researchgate.netsciensage.info

Although specific physico-acoustic studies focused exclusively on this compound are not prominent in existing literature, the established methodologies allow for a theoretical framework of how such an investigation would be conducted. The primary experimental data collected would be ultrasonic velocity (U), density (ρ), and viscosity (η) of solutions of this compound in various solvents and across a range of concentrations and temperatures. ijsr.net

From these three primary measurements, several key acoustic parameters can be calculated to describe the solution's properties:

Adiabatic Compressibility (β): A measure of how resistant the solution is to a change in volume when pressure is applied adiabatically. It is calculated using the Newton-Laplace equation: β = 1 / (U²ρ). ijsrst.com

Intermolecular Free Length (Lf): The distance between the surfaces of adjacent molecules in the solution. It is related to adiabatic compressibility and provides insight into the compactness of the molecular arrangement. jetir.org

Acoustic Impedance (Z): The resistance a solution offers to the propagation of an ultrasonic wave, calculated as Z = Uρ. sciensage.info

Relaxation Time (τ): Related to the time taken for the system to return to equilibrium after being perturbed by the sound wave. ijsr.net

The following table illustrates the primary data and key derived parameters that would be central to a physico-acoustic study of this compound.

| Parameter | Symbol | Unit | Description |

| Primary Measurements | |||

| Ultrasonic Velocity | U | m/s | The speed at which sound waves propagate through the solution. |

| Density | ρ | kg/m ³ | The mass per unit volume of the solution. |

| Viscosity | η | Ns/m² | The measure of a fluid's resistance to flow. |

| Derived Parameters | |||

| Adiabatic Compressibility | β | Pa⁻¹ | The relative volume change of the solution per unit of pressure change. |

| Intermolecular Free Length | Lf | m | The distance between adjacent molecules. |

| Acoustic Impedance | Z | kg/m ²s | The resistance to the acoustic wave propagation. |

Solute-Solvent and Intermolecular Interaction Dynamics

The dynamics of solute-solvent and intermolecular interactions in a solution of this compound can be elucidated by analyzing the calculated physico-acoustic parameters. The structure of this compound—a heterocyclic aromatic compound with two methyl groups—suggests that its interactions will be influenced by π-π stacking, dipole-dipole forces, and van der Waals forces.

Solute-Solvent Interactions: When this compound is dissolved in a solvent, interactions occur between its molecules and those of the solvent. In a non-polar solvent, dispersion forces would be dominant. In a polar solvent, dipole-induced dipole and other electrostatic interactions would play a more significant role. Strong solute-solvent interactions typically lead to a more compact molecular structure, causing ultrasonic velocity to increase and both intermolecular free length and adiabatic compressibility to decrease. ijsrst.comresearchgate.net This is because the strong attraction between solute and solvent molecules leaves less free space for compression.

Temperature and Concentration Dependent Physico-Acoustic Studies

The systematic variation of temperature and concentration during physico-acoustic experiments provides critical data on the dynamic nature of molecular interactions.

Effect of Concentration: As the concentration of this compound in a solvent is increased, the experimental values of density and ultrasonic velocity are expected to rise. ijsr.net Consequently, the calculated acoustic impedance would also increase, while adiabatic compressibility and intermolecular free length would decrease. sciensage.infoijsr.net This trend indicates that with more solute molecules present, the solution becomes more structured and less compressible due to the increasing dominance of molecular interactions over the free volume. researchgate.net

Effect of Temperature: Increasing the temperature of a solution typically increases the thermal energy of the molecules, leading to an expansion of volume and a decrease in density. ias.ac.in This increased molecular motion weakens intermolecular forces, which generally causes ultrasonic velocity to decrease. allresearchjournal.com As a result, adiabatic compressibility and intermolecular free length tend to increase with temperature, signifying a less compact and more easily compressible solution. jocpr.com The magnitude of these changes can provide information on the strength of the interactive forces within the solution.

The following table provides an illustrative example of the kind of data that would be collected in a temperature and concentration-dependent study of a hypothetical 0.1 M solution of this compound in an organic solvent.

| Temperature (K) | Density (ρ) ( kg/m ³) | Ultrasonic Velocity (U) (m/s) | Adiabatic Compressibility (β) (10⁻¹⁰ Pa⁻¹) | Intermolecular Free Length (Lf) (10⁻¹¹ m) | Acoustic Impedance (Z) (10⁶ kg/m ²s) |

| 298.15 | Data | Data | Calculated Value | Calculated Value | Calculated Value |

| 303.15 | Data | Data | Calculated Value | Calculated Value | Calculated Value |

| 308.15 | Data | Data | Calculated Value | Calculated Value | Calculated Value |

| 313.15 | Data | Data | Calculated Value | Calculated Value | Calculated Value |

Note: This table is for illustrative purposes only to show the parameters that would be investigated. Actual data for this compound is not available in the cited literature.

Q & A

Q. What are the most reliable synthetic routes for 6,8-dimethylquinoline, and how can reaction efficiency be optimized?

The Friedlander annulation is a foundational method for synthesizing quinoline derivatives, including dimethyl-substituted analogs. For this compound, modifications involve using ketones with pre-existing methyl groups in positions corresponding to the target product. Key parameters include temperature control (80–120°C), solvent selection (e.g., dry benzene or ethanol), and catalysts like acidic or basic conditions to promote cyclization . Reaction progress should be monitored via TLC, and purification via column chromatography ensures high yields. Optimization may require adjusting substituent ratios or employing microwave-assisted synthesis to reduce reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are methyl group positions confirmed?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation. In H NMR, the methyl groups at C6 and C8 appear as distinct singlets (δ ~2.5–2.7 ppm) due to their deshielded environments. C NMR further confirms substitution patterns, with quaternary carbons adjacent to methyl groups showing specific shifts (e.g., C6 and C8 at ~125–135 ppm). Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 157 for CHN) and fragmentation patterns to validate the backbone . IR spectroscopy can identify C-H stretching vibrations (~2850–2960 cm) for methyl groups .

Q. What thermodynamic properties of this compound are critical for experimental design?

Standard enthalpies of formation () and sublimation () are vital for predicting stability and solubility. Experimental values for 2,6-dimethylquinoline (e.g., ) can be extrapolated for 6,8-isomers using group contribution methods. Differential Scanning Calorimetry (DSC) measures phase transitions, while vapor pressure data inform purification strategies .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., GC/MS vs. solvent extraction) for dimethylquinoline derivatives be resolved?

Discrepancies in quantification, such as higher 2,6-dimethylquinoline levels in ATD-GC/MS versus solvent extraction, may arise from matrix effects or desorption efficiency. To resolve this, cross-validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated analogs). Statistical tools like ANOVA can identify systematic errors, while adjusting desorption temperatures (e.g., 175°C for textiles) minimizes compound degradation .

Q. What mechanisms underlie this compound’s interactions with biological targets, and how can these be studied?

Quinoline derivatives often intercalate with DNA via π-π stacking, inhibiting replication. For this compound, molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to DNA or enzymes like topoisomerase II. In vitro assays (e.g., ethidium bromide displacement) quantify DNA interaction strength, while enzyme inhibition kinetics (e.g., Lineweaver-Burk plots) reveal competitive/non-competitive mechanisms .

Q. How do computational methods validate experimental thermodynamic data for methylquinolines?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict and compare with experimental DSC results. For 2,6-dimethylquinoline, mutual validation shows <5% deviation between computational and experimental values. Sensitivity analyses assess substituent effects (e.g., methyl group position) on thermodynamic stability .

Q. What strategies mitigate toxicity risks associated with this compound in biomedical research?

Structure-Activity Relationship (SAR) studies can reduce toxicity by modifying substituents. For example, replacing methyl groups with methoxy or hydroxy groups decreases carcinogenic potential. Acute toxicity testing (e.g., OECD TG 423) in rodent models identifies LD values, while Ames tests screen for mutagenicity. Proper handling requires PPE (gloves, goggles) and fume hoods to limit exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.